Product packaging for 18-Hydroxytestosterone(Cat. No.:CAS No. 7150-17-6)

18-Hydroxytestosterone

Cat. No.: B13819473
CAS No.: 7150-17-6
M. Wt: 304.4 g/mol
InChI Key: XWGLOZHVEKQPQY-YLXRRXKZSA-N
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Description

Contextualization within Steroid Biochemistry and Physiology

18-Hydroxytestosterone is a C19 steroid, structurally a derivative of testosterone (B1683101) with a hydroxyl group attached at the 18th carbon position. In the broader context of steroid biochemistry, the hydroxylation of steroid hormones is a common metabolic step catalyzed by cytochrome P450 (CYP) enzymes, which increases the polarity of the molecule, often as a prelude to its excretion. nih.gov Numerous hydroxylated metabolites of testosterone exist, with the position of the hydroxyl group conferring different biological activities and metabolic fates. mdpi.com For instance, while testosterone is a potent androgen, some of its hydroxylated metabolites exhibit altered or diminished androgenic effects. oup.comwikipedia.org

The biosynthesis of this compound has been demonstrated to occur via the direct hydroxylation of testosterone. Research has shown that it can be further metabolized through the action of 17β-hydroxysteroid dehydrogenase, which converts it to 18-hydroxyandrostenedione. oup.com Physiologically, early studies using a synthetic version of the compound in adrenalectomized rats indicated that 18-hydroxylation significantly diminishes the androgenic and anabolic properties of testosterone. oup.com The same research, however, revealed that this compound acts as a mineralocorticoid antagonist, capable of inhibiting the sodium-retaining effects of hormones like aldosterone (B195564). oup.com This suggests a separation of biological activities based on this specific structural modification.

Historical Perspectives in Steroid Hormone Research

The initial scientific characterization of this compound's biological properties appeared in a 1963 study. This research, which utilized a chemically synthesized version of the steroid, was pivotal in establishing its physiological profile in an animal model. The findings demonstrated its weak androgenic activity and its function as a mineralocorticoid antagonist. oup.com

A landmark study in 1969 by Lisboa and Gustafsson provided the first evidence of its biosynthesis in human tissue. nih.gov The researchers incubated testosterone with microsomes from human foetal liver and successfully isolated and identified this compound as a metabolite. nih.gov This discovery was significant as it confirmed that the human body, at least during foetal development, possesses the enzymatic machinery to produce this specific steroid. The identification relied on the established analytical techniques of the era, including thin-layer chromatography, gas-liquid chromatography, and gas chromatography-mass spectrometry.

Table 1: Key Historical Research Findings on this compound

YearKey FindingModel/System UsedSignificanceReference
1963Demonstrated mineralocorticoid antagonist activity and very low androgenic/anabolic effects.Synthetic this compound in adrenalectomized rats.First description of the biological activity profile, highlighting a separation of effects from the parent compound, testosterone. oup.com
1969First identification of biosynthesis from testosterone in human tissue.Incubation of testosterone with human foetal liver microsomes.Confirmed the existence of an endogenous pathway for this compound formation in humans. nih.gov
1970Showed that this compound can be metabolized to 18-hydroxyandrostenedione.Incubation of this compound with adult male rat liver microsomes.Provided further detail on its position within the metabolic pathway of C19 steroids. oup.com

Contemporary Significance and Research Gaps

In contemporary steroid research, this compound holds minor significance and is the subject of very limited investigation. While it is recognized as a potential metabolite of testosterone, it is largely overshadowed by extensive research into other hydroxylated androgens, such as 11-oxygenated and 19-oxygenated steroids, which have been identified as more prominent and potentially more physiologically relevant in various conditions. bioscientifica.comnih.govnih.gov

Studies using purified rat liver enzymes have identified this compound as a minor product of testosterone oxidation. Specifically, when testosterone is metabolized by the cytochrome P450 enzyme CYP3A1, this compound constitutes only about 3% of the resulting metabolites, with compounds like 6β-hydroxytestosterone being far more abundant (51%). ebi.ac.uk This positions it as a low-yield product in the hepatic metabolism of testosterone in this model.

The primary research gaps concerning this compound are significant.

Relevance in Adult Humans: The original discovery of its biosynthesis was in foetal liver, and its presence, concentration, and physiological role in adult humans remain largely uninvestigated. nih.gov A recent 2020 study that developed a sophisticated UPLC-MS method to analyze a profile of seven testosterone-hydroxylated metabolites in human urine did not include this compound, underscoring its low priority in current clinical and metabolic research. nih.gov

Physiological Function: The mineralocorticoid antagonist properties identified in rats in 1963 have not been substantially explored further, and it is unknown if this activity has any physiological or pathophysiological relevance in humans. oup.com

Enzymology: The specific human cytochrome P450 enzymes responsible for its formation in adults have not been definitively identified.

Table 2: Research Findings on Testosterone Metabolism by Rat Liver Cytochrome P450p (CYP3A1)

MetaboliteRelative Abundance (%)
6β-hydroxytestosterone51%
2β-hydroxytestosterone18%
15β-hydroxytestosterone11%
6-dehydrotestosterone10%
This compound3%
1β-hydroxytestosterone3%
16β-hydroxytestosterone2%
Androstenedione2%
Data from a study on testosterone oxidation by purified rat cytochrome P450p. ebi.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28O3 B13819473 18-Hydroxytestosterone CAS No. 7150-17-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7150-17-6

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H28O3/c1-18-8-6-13(21)10-12(18)2-3-14-15(18)7-9-19(11-20)16(14)4-5-17(19)22/h10,14-17,20,22H,2-9,11H2,1H3/t14-,15+,16+,17+,18+,19-/m1/s1

InChI Key

XWGLOZHVEKQPQY-YLXRRXKZSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)CO

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4O)CO

Origin of Product

United States

Biosynthesis and Endogenous Production of 18 Hydroxytestosterone

Precursor Steroid Pathways and Substrate Availability

The journey to 18-hydroxytestosterone begins with the foundational molecules of all steroid hormones and progresses through the androgen synthesis pathway.

All steroid hormones, including androgens, are derived from cholesterol. nih.gov The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone (B344588). glowm.com This critical reaction occurs within the mitochondria of steroidogenic cells and is catalyzed by the enzyme cholesterol side-chain cleavage enzyme, also known as CYP11A1. nih.govglowm.com Pregnenolone, a 21-carbon steroid, then serves as the primary precursor for the synthesis of all other steroid hormones. nih.gov It can be metabolized through various pathways to produce progestogens, corticosteroids, androgens, and estrogens. nih.gov

Following the formation of pregnenolone, the synthesis of androgens proceeds through a series of enzymatic reactions. The specific pathway can vary between the Δ4 and Δ5 pathways. glowm.com Key androgen precursors that ultimately lead to the substrate for 18-hydroxylation include dehydroepiandrosterone (B1670201) (DHEA) and androstenedione. medlineplus.gov These C19 steroids are synthesized from pregnenolone and progesterone (B1679170) through the action of enzymes such as 17α-hydroxylase/17,20-lyase (CYP17A1) and 3β-hydroxysteroid dehydrogenase (HSD3B2). glowm.com

Androstenedione can then be converted to testosterone (B1683101) by the enzyme 17β-hydroxysteroid dehydrogenase (HSD17B). glowm.com Testosterone is the direct precursor for the 18-hydroxylation reaction that forms this compound.

Interactive Data Table: Key Precursors in this compound Biosynthesis

PrecursorChemical FormulaKey Enzyme in FormationResulting Intermediate/Product
CholesterolC27H46OCYP11A1Pregnenolone
PregnenoloneC21H32O2CYP17A1, HSD3B2DHEA, Androstenedione
AndrostenedioneC19H26O2HSD17BTestosterone
TestosteroneC19H28O2CYP11B2This compound

Enzymatic Steps in 18-Hydroxylation

The final and defining step in the biosynthesis of this compound is the introduction of a hydroxyl group at the 18th carbon position of the testosterone molecule. This reaction is catalyzed by specific cytochrome P450 enzymes.

The primary enzyme implicated in the 18-hydroxylation of steroids is aldosterone (B195564) synthase, encoded by the CYP11B2 gene. medlineplus.govplos.org This enzyme is a member of the cytochrome P450 superfamily and is located in the inner mitochondrial membrane. nih.gov Aldosterone synthase is well-known for its crucial role in the biosynthesis of aldosterone from deoxycorticosterone, a process that involves 11β-hydroxylation, 18-hydroxylation, and 18-oxidation. plos.org

Research has shown that aldosterone synthase also possesses the capability to act on other steroid substrates, albeit with varying efficiency. plos.org Testosterone is considered a weak substrate for aldosterone synthase, which can catalyze its conversion to this compound. plos.org This indicates that while the enzymatic machinery exists for this conversion, it may not be a primary metabolic pathway for testosterone under normal physiological conditions. Studies have also indicated that testosterone can have an inhibitory effect on aldosterone synthase activity. medlineplus.govnih.gov

While CYP11B2 is the most clearly identified enzyme with 18-hydroxylase activity capable of acting on testosterone, other cytochrome P450 enzymes are known to hydroxylate steroids at various positions. For instance, CYP11B1 (11β-hydroxylase) is highly homologous to CYP11B2 and is responsible for the 11β-hydroxylation of steroids to produce cortisol and corticosterone (B1669441). mdpi.com However, its 18-hydroxylase activity is minimal. nih.gov The substrate specificity of these enzymes is critical, and while many P450 enzymes can hydroxylate testosterone at different positions (e.g., 2β, 6β, 16α), the specific hydroxylation at the 18-position appears to be a more unique function of aldosterone synthase. nih.gov

Tissue and Cellular Sites of Biosynthesis

The location of the necessary enzymes dictates the tissue and cellular sites where the biosynthesis of this compound can occur.

The expression of aldosterone synthase (CYP11B2) is predominantly localized to the zona glomerulosa of the adrenal cortex. glowm.commedlineplus.gov This is the primary site of aldosterone production. Given that CYP11B2 is the key enzyme for 18-hydroxylation, the adrenal gland is considered the principal site for the synthesis of this compound.

However, the traditional view of strict functional zonation in the adrenal cortex has been challenged by findings of CYP11B2-expressing cells in the zona fasciculata and even the zona reticularis. plos.orgnih.gov The zona reticularis is also a site of androgen precursor synthesis. drugbank.comnih.gov The potential for co-localization of androgen precursors and CYP11B2 in these zones could provide an environment for this compound production. Furthermore, some research suggests the possibility of extra-adrenal expression of CYP11B2, although at much lower levels, which could theoretically contribute to the synthesis of this compound in other tissues. plos.org

Interactive Data Table: Summary of Biosynthesis Locations

TissueCellular ZoneKey Enzyme PresentEvidence for this compound Synthesis
Adrenal GlandZona GlomerulosaCYP11B2Primary site of CYP11B2 expression.
Adrenal GlandZona Fasciculata/ReticularisCYP11B2 (ectopic expression), Androgen Precursor EnzymesPotential for synthesis due to presence of necessary enzymes and substrates. plos.org
Extra-adrenal TissuesVariousCYP11B2 (low expression)Theoretical possibility, but likely a minor contribution. plos.org

Adrenal Gland Production

The adrenal cortex is a significant site for the synthesis of steroid hormones. ditki.com Specifically, the zona fasciculata and zona reticularis produce androgens, primarily dehydroepiandrosterone (DHEA) and androstenedione. uc.edupathophys.org These are precursors that can be converted to testosterone. uc.eduoncohemakey.com The adrenal gland, particularly the zona glomerulosa, also possesses enzymes with 18-hydroxylase activity, such as aldosterone synthase (CYP11B2). oncohemakey.comrupahealth.com This enzyme is responsible for converting corticosterone to 18-hydroxycorticosterone (B144385) and subsequently to aldosterone. oncohemakey.comrupahealth.com

It is hypothesized that testosterone, either produced locally in the adrenal gland from precursors or taken up from circulation, could serve as a substrate for these 18-hydroxylating enzymes. nih.gov While the primary substrate for aldosterone synthase is corticosterone, some steroidogenic enzymes have broader substrate specificity, which might allow for the 18-hydroxylation of testosterone. nih.gov For instance, studies on 18-hydroxycortisol have shown that it can be synthesized from circulating cortisol, suggesting that substrates from outside a specific adrenal zone can be utilized. nih.gov

Gonadal Biosynthesis (Testes, Ovaries)

The primary sites of testosterone production are the gonads. In males, the Leydig cells of the testes are the main source of testosterone synthesis. uc.edupathophys.org In females, the ovaries contribute to about half of the circulating testosterone, with the other half coming from the adrenal glands. uc.edu The production of testosterone in the gonads is a well-regulated process involving several enzymes. microbenotes.commdpi.com

Given the high concentration of testosterone in the testes, it is plausible that this tissue could be a site for this compound production if the necessary 18-hydroxylase enzymes are present. While the enzymes responsible for 18-hydroxylation are classically associated with the adrenal cortex for mineralocorticoid synthesis, the potential for similar enzymatic activity in the gonads cannot be entirely ruled out, although it is less documented.

Fetal Liver Synthesis

The fetal liver is known to be metabolically active in steroid synthesis and modification. Research has demonstrated that the fetal liver is capable of hydroxylating steroids. For example, studies have identified the biosynthesis of 6α-hydroxytestosterone from testosterone in human fetal liver microsomes. nih.govnih.gov This indicates the presence of hydroxylase enzymes in the fetal liver that can act on testosterone. nih.govnih.gov While these studies specifically identified 6α-hydroxylation, they open the possibility for other forms of testosterone hydroxylation, including at the 18th position, during fetal development. However, direct evidence for the synthesis of this compound in the fetal liver is not yet established.

Extra-Adrenal/Gonadal Production Hypotheses

The concept of extra-adrenal synthesis of 18-oxygenated steroids has been proposed. Studies have suggested that compounds like 18-oxocortisol (B1195184) can be synthesized from circulating cortisol at extra-adrenal sites or in the adrenal zona glomerulosa. nih.gov This raises the hypothesis that testosterone circulating in the bloodstream could be taken up by various peripheral tissues that may possess the enzymatic machinery for 18-hydroxylation. The conversion of weaker adrenal androgens to more potent sex hormones in peripheral tissues is a known phenomenon, highlighting the metabolic capacity of these tissues. ditki.com

Regulation of this compound Biosynthesis

The regulation of this compound synthesis is intrinsically linked to the regulation of its precursor, testosterone, and the enzymes responsible for 18-hydroxylation.

Hormonal and Receptor-Mediated Regulation

The synthesis of testosterone is primarily controlled by the hypothalamic-pituitary-gonadal (HPG) axis. pathophys.org The hypothalamus releases gonadotropin-releasing hormone (GnRH), which stimulates the pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH). pathophys.orgstudy.com LH is the principal stimulator of testosterone production in the Leydig cells of the testes and the theca cells of the ovaries. uc.edupathophys.org

In the adrenal glands, the production of testosterone precursors is mainly regulated by the adrenocorticotropic hormone (ACTH). youtube.comnih.gov ACTH stimulates the initial steps of steroidogenesis, leading to the production of DHEA and androstenedione. uc.edu

The enzymes responsible for 18-hydroxylation, such as aldosterone synthase, are regulated by the renin-angiotensin-aldosterone system (RAAS) and by ACTH. ditki.comrupahealth.comsigmaaldrich.com Therefore, the biosynthesis of this compound is likely under a complex regulatory control influenced by hormones that govern both androgen production and mineralocorticoid synthesis pathways.

Table 1: Key Hormones in the Regulation of Steroidogenesis

Hormone Secreting Gland Primary Function in Steroidogenesis
GnRH Hypothalamus Stimulates LH and FSH release. pathophys.orgstudy.com
LH Pituitary Gland Stimulates testosterone production in gonads. uc.edupathophys.org
ACTH Pituitary Gland Stimulates adrenal androgen precursor synthesis. uc.eduyoutube.com
Angiotensin II - Stimulates aldosterone synthase activity. ditki.com

Genetic and Epigenetic Influences on Enzyme Expression

The expression of steroidogenic enzymes is fundamentally controlled at the genetic level. Mutations in genes encoding these enzymes can lead to disorders of steroid synthesis, such as congenital adrenal hyperplasia, which results in imbalances in steroid hormone production. yourhormones.info

Epigenetics, which includes modifications like DNA methylation and histone modifications, provides an additional layer of gene regulation without altering the DNA sequence itself. nih.govnih.gov There is growing evidence that epigenetic mechanisms play a crucial role in regulating the genes involved in steroid hormone biosynthesis. nih.gov For instance, the expression of genes essential for testosterone synthesis in Leydig cells is subject to epigenetic control. nih.gov Steroid hormones themselves can also influence the epigenetic landscape and gene transcription in target cells, indicating a complex interplay between the endocrine system and the epigenome. plos.org This suggests that the expression of enzymes involved in the synthesis of this compound is likely influenced by both genetic and epigenetic factors.

Table 2: Investigated Epigenetic Mechanisms in Steroidogenesis

Epigenetic Mechanism Role in Steroidogenesis
DNA Methylation Can alter the expression of nuclear receptors and steroidogenic enzymes. nih.gov
Histone Modification Changes in histone acetylation and methylation can affect the transcription of genes involved in steroid synthesis. nih.govnih.gov
Non-coding RNA Involved in the regulation of testosterone synthesis in Leydig cells. nih.gov

Metabolism and Biotransformation of 18 Hydroxytestosterone

Primary Metabolic Pathways

Detailed studies identifying the primary metabolic pathways for 18-hydroxytestosterone are not available in the reviewed scientific literature. For many steroids, metabolism proceeds through Phase I (functionalization) and Phase II (conjugation) reactions to increase water solubility and facilitate excretion.

Reductive and Oxidative Transformations

Specific reductive and oxidative transformations of this compound have not been specifically described. Generally, androgen metabolism involves enzymes that can reduce or oxidize various positions on the steroid nucleus. For instance, the related compound dihydrotestosterone (B1667394) can be oxidized by Cytochrome P450 3A4 to form 18-hydroxydihydrotestosterone, indicating that 18-hydroxylated androgens are part of metabolic pathways researchgate.net. However, the subsequent oxidative or reductive fate of this compound itself is not detailed. The metabolism of other hydroxylated testosterones, such as 4-hydroxytestosterone (B1222710), involves extensive reductive conversions to various dihydroxy- and triol-androstan products nih.gov. It is plausible that this compound undergoes similar transformations, but specific metabolites have not been identified.

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Conjugation reactions are a major route for steroid elimination nih.gov. While it is a common metabolic route for steroids, direct evidence of this compound undergoing glucuronidation or sulfation is lacking in the available research. Steroids with hydroxyl groups are typical substrates for these reactions youtube.com. For example, the 18-hydroxy group of the steroid aldosterone (B195564) can be conjugated with glucuronic acid to form aldosterone 18-glucuronide, a known human metabolite hmdb.ca. This suggests that the 18-hydroxy group on the testosterone (B1683101) molecule could potentially serve as a site for glucuronidation or sulfation, but no studies have confirmed this or identified the resulting conjugates. The metabolism of 4-hydroxytestosterone has been shown to include both glucuronidation and sulfation nih.gov.

Enzymes Catalyzing this compound Metabolism

The specific enzymes responsible for the metabolism of this compound have not been identified. However, based on the metabolism of other androgens and hydroxylated steroids, several enzyme families are likely candidates.

Hydroxysteroid Dehydrogenases (HSDs)

Hydroxysteroid dehydrogenases are a group of enzymes that catalyze the oxidation and reduction of hydroxyl/keto groups on the steroid nucleus wikipedia.org. Different HSD isoforms act at various positions, such as 3α, 3β, 11β, and 17β, playing a key role in activating or inactivating steroid hormones nih.gov. While HSDs are critical in the metabolism of testosterone and other androgens, no studies have specifically demonstrated the activity of any HSD isoform on this compound.

Uridine Diphosphate-Glucuronosyltransferases (UGTs)

UGTs are key Phase II enzymes that transfer glucuronic acid to various substrates, including steroids, to aid in their excretion wikipedia.org. Several UGT isoforms, particularly from the UGT2B family (e.g., UGT2B15 and UGT2B17), are known to glucuronidate testosterone and its metabolites nih.govnih.govfrontiersin.org. Although other 18-hydroxylated steroids can be glucuronidated, the specific UGT isoforms that might act on this compound have not been investigated hmdb.ca.

Sulfotransferases (SULTs)

Sulfotransferases catalyze the transfer of a sulfonate group to a substrate, another important Phase II conjugation reaction for steroids xenotech.com. The SULT1E1 isoform, for example, is known to sulfate (B86663) estrogens and other hydroxy-steroids nih.gov. While sulfation is a recognized pathway for steroid hormone metabolism, there is no specific research identifying which, if any, SULT enzymes catalyze the sulfation of this compound nih.gov.

Cytochrome P450 Enzymes in Degradation (e.g., CYP3A4, CYP1B1)

The degradation of androgens, including hydroxylated forms of testosterone, is heavily reliant on the activity of Cytochrome P450 (CYP) enzymes. mdpi.com While direct studies on this compound are limited, the metabolic pathways of testosterone and other hydroxylated analogs provide a strong framework for understanding its degradation.

CYP3A4: This enzyme is a key player in steroid metabolism, primarily located in the liver and intestine. consensus.appasm.org CYP3A4 is responsible for the 6β-hydroxylation of many steroids, including testosterone, cortisol, and progesterone (B1679170). researchgate.netjst.go.jp The metabolism of testosterone to 6β-hydroxytestosterone is a commonly used marker for CYP3A4 activity. nih.govresearchgate.net Research on other hydroxylated androgens, such as 16α-hydroxytestosterone, demonstrates that these compounds can be further metabolized by the P450 system, suggesting that this compound is also likely a substrate for further enzymatic modification by enzymes like CYP3A4. nih.gov

CYP1B1: While testosterone and progesterone are considered poor substrates for CYP1B1 compared to estrogens, this enzyme plays a significant role in androgen metabolism. nih.gov CYP1B1 is expressed in hormone-responsive tissues such as the prostate, breast, and uterus. dnalife.academy It has been shown to metabolize testosterone into the biologically active metabolite 6β-hydroxytestosterone. nih.govahajournals.org This metabolite has been implicated in physiological processes such as angiotensin II-induced hypertension, highlighting that CYP1B1-mediated metabolism can generate compounds with significant biological effects. ahajournals.orgahajournals.org

The table below summarizes the primary roles of these CYP enzymes in androgen metabolism.

EnzymePrimary Substrate (Androgen)Key Metabolite(s)
CYP3A4 Testosterone, Progesterone, Cortisol6β-hydroxytestosterone, 6β-hydroxycortisol
CYP1B1 Testosterone, Estradiol6β-hydroxytestosterone, 4-hydroxyestradiol

Tissue and Cellular Specificity of Metabolism

The metabolism of steroids is not uniform throughout the body; it exhibits significant tissue and cellular specificity, which is determined by the differential expression of metabolic enzymes. jackwestin.comkhanacademy.org

Liver: The liver is the principal organ for steroid metabolism. jackwestin.com It has high concentrations of key enzymes, including CYP3A4, making it the primary site for the degradation of androgens like testosterone and its hydroxylated derivatives. consensus.appnih.gov

Adipose Tissue: Fat tissue functions as a significant reservoir for steroid hormones and is an active site for their metabolism. nih.gov It contains enzymes such as aromatase and 17β-hydroxysteroid dehydrogenase, which are involved in the interconversion of steroids. nih.gov

Prostate: The prostate is a key target tissue for androgens and also a site of their metabolism. Studies on related compounds like 11β-hydroxyandrostenedione and 11β-hydroxytestosterone show that they are actively metabolized within prostate cancer cells, indicating local enzymatic activity that modulates androgen signaling. nih.gov

Brain: The brain is another site where localized steroid metabolism occurs. CYP1B1 is expressed in the brain, where it can generate metabolites like 6β-hydroxytestosterone from testosterone. ahajournals.org This localized production within specific brain regions, such as the paraventricular nucleus, can contribute to centrally-mediated physiological effects. ahajournals.org

The following table details the sites of steroid metabolism and their associated activities.

TissueKey Metabolic Activity/Enzymes
Liver Primary site of CYP3A4-mediated hydroxylation and degradation.
Adipose Tissue Steroid reservoir; site of aromatase and 17β-HSD activity. nih.gov
Prostate Local metabolism of androgens; expression of steroidogenic enzymes. nih.gov
Brain Localized CYP1B1 expression and production of active metabolites. ahajournals.org

Excretion Pathways of Metabolites

Following biotransformation, the metabolites of steroid hormones must be efficiently removed from the body. This process typically involves conversion into water-soluble conjugates, which are then excreted primarily through urine and, to a lesser extent, feces. researchgate.net

The primary pathways for the excretion of steroid metabolites are:

Renal Excretion (Urine): This is the main route of elimination for steroid metabolites. researchgate.net To be excreted in urine, metabolites are typically conjugated with glucuronic acid or sulfate in the liver. researchgate.netnih.gov This conjugation dramatically increases their water solubility. Studies on testosterone show that after administration, the majority of its metabolites are excreted in the urine as conjugates, with peak radioactivity appearing within a few hours. researchgate.net Similarly, excretion studies of 4-hydroxytestosterone identified its metabolites in urine, demonstrating this common pathway. nih.govdrugbank.com

Fecal Excretion: A smaller portion of steroid metabolites is eliminated through the feces. researchgate.net The proportion of conjugated versus unconjugated metabolites in feces can be lower and more variable compared to urine. researchgate.net The time course for fecal excretion is generally slower than for urinary excretion. researchgate.net Microbial activity in the gastrointestinal tract can also further modify steroid metabolites before their elimination. nih.gov

The table below outlines the primary excretion pathways for steroid metabolites.

Excretion RoutePrimary Form of MetabolitesDetails
Urine Glucuronide and Sulfate ConjugatesThe major pathway for eliminating water-soluble steroid metabolites. researchgate.netresearchgate.net
Feces Conjugated and UnconjugatedA secondary pathway, often with a longer transit time. researchgate.net

Biological Roles and Physiological Significance Research Perspectives

Endogenous Modulator Hypotheses

The presence of 18-hydroxytestosterone as an endogenous compound has led to hypotheses regarding its potential role as a modulator of various physiological processes. Its structural similarity to other potent steroid hormones suggests that it may exert biological effects by interacting with steroid hormone receptors or by influencing the activity of enzymes involved in steroid metabolism.

One hypothesis is that this compound may act as a localized modulator of androgenic activity. Its production in specific tissues could lead to fine-tuning of the androgenic signal, potentially acting as a partial agonist or antagonist to testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This localized action could be crucial in tissues where precise control of androgen signaling is necessary.

Another area of speculation is its potential involvement in pathways beyond the classical androgenic system. Given the cross-reactivity observed among steroid hormones and their receptors, it is plausible that this compound could interact with other steroid receptors, such as the mineralocorticoid or glucocorticoid receptors, thereby modulating a broader range of physiological responses. Further research is required to substantiate these hypotheses and to fully understand the endogenous role of this steroid.

Interactions with Steroid Receptors (In Vitro and Cellular Studies)

The biological effects of steroid hormones are primarily mediated through their interaction with specific intracellular receptors. The following subsections detail the current understanding, largely based on non-clinical and animal studies, of how this compound is hypothesized to interact with various steroid receptors. It is important to note that direct and comprehensive studies on this compound are limited, and much of the current understanding is inferred from studies of structurally similar compounds.

The androgen receptor (AR) is the primary mediator of the physiological effects of androgens like testosterone and DHT. The affinity and subsequent activation of the AR by a ligand are critical determinants of its biological potency. While direct competitive binding assays and transactivation assays for this compound are not extensively reported in the available scientific literature, its structural characteristics suggest a potential for AR interaction.

The presence of the 17β-hydroxyl group is a key feature for androgenic activity, and the addition of a hydroxyl group at the C18 position may modulate this interaction. The table below illustrates the type of data obtained from in vitro studies for other androgens, which would be necessary to fully characterize the androgenic potential of this compound.

Table 1: Comparative Androgen Receptor Binding Affinity and Transactivation (Note: Data for this compound is hypothetical and for illustrative purposes only, as specific experimental values are not readily available in the literature.)

Compound Relative Binding Affinity (RBA) (%) vs. DHT EC50 for AR Transactivation (nM)
Dihydrotestosterone (DHT) 100 0.1
Testosterone 50 0.5
This compound Data not available Data not available

The mineralocorticoid receptor (MR) plays a crucial role in regulating electrolyte and water balance, primarily through the actions of aldosterone (B195564). Interestingly, some androgens have been shown to interact with the MR, often exhibiting antagonistic properties. Given the structural similarities between this compound and mineralocorticoids, it has been hypothesized that it may also interact with the MR.

Studies on other 18-hydroxylated steroids have shown that modifications at this position can significantly influence MR binding and activity. For instance, the removal of the 18-hydroxy group from aldosterone, a potent MR agonist, can convert it into a compound with antagonist properties. nih.gov This suggests that the 18-hydroxy group on the testosterone backbone could confer MR-modulating activity. Animal models would be instrumental in determining if this compound can act as an MR antagonist, potentially influencing blood pressure and electrolyte homeostasis.

Table 2: Mineralocorticoid Receptor Antagonist Activity in Animal Models (Note: Data for this compound is hypothetical and for illustrative purposes only, as specific experimental values are not readily available in the literature.)

Compound Animal Model Effect on Aldosterone-Induced Sodium Retention
Spironolactone Rat Antagonistic
Eplerenone Rat Antagonistic
This compound Data not available Data not available

The glucocorticoid receptor (GR) is activated by cortisol and plays a vital role in metabolism, inflammation, and the stress response. Cross-reactivity of steroid hormones with the GR is a well-documented phenomenon. While specific studies on the binding of this compound to the GR are scarce, research on other 18-hydroxylated steroids provides some context. For example, studies have investigated the binding of 18-hydroxydeoxycorticosterone and 18-hydroxycorticosterone (B144385) to the GR in rat kidney tissue. researchgate.net These studies provide a framework for how this compound could potentially interact with the GR, although direct experimental data is needed for confirmation.

Table 3: Glucocorticoid Receptor Binding Affinity (Note: Data for this compound is hypothetical and for illustrative purposes only, as specific experimental values are not readily available in the literature.)

Compound Relative Binding Affinity (RBA) (%) vs. Dexamethasone
Dexamethasone 100
Cortisol 10-15
This compound Data not available

Influence on Steroidogenic Enzyme Activities

Steroidogenic enzymes are a family of proteins responsible for the synthesis of steroid hormones from cholesterol. The activity of these enzymes is tightly regulated, and modulation by endogenous steroids is a key aspect of this regulation. It is plausible that this compound could influence the activity of key steroidogenic enzymes, thereby altering the balance of steroid hormone production.

For example, 18-hydroxylated steroids have been shown to affect the activity of enzymes such as 11β-hydroxylase and aldosterone synthase. umn.edu While these studies did not specifically investigate this compound, they demonstrate the principle that hydroxylation at the C18 position can impact steroidogenic pathways. Future research should explore whether this compound can inhibit or enhance the activity of enzymes like 5α-reductase (which converts testosterone to DHT) or aromatase (which converts androgens to estrogens), as this would have significant physiological implications.

Cellular Signaling Pathway Modulation Research

Beyond direct receptor binding and modulation of steroidogenic enzymes, steroid hormones can also influence various intracellular signaling pathways. These non-genomic actions are typically rapid and can have profound effects on cellular function. Research into the potential modulation of cellular signaling pathways by this compound is still in its infancy.

Hypothetically, this compound could influence pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway or the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These pathways are known to be modulated by other steroid hormones and are involved in critical cellular processes like cell growth, proliferation, and survival. Elucidating the effects of this compound on these and other signaling cascades will be crucial for a comprehensive understanding of its biological roles.

Advanced Analytical Methodologies for 18 Hydroxytestosterone Research

Sample Preparation Techniques for Biological Matrices

The initial and critical step in the analysis of 18-Hydroxytestosterone from biological samples like plasma, serum, or urine is the effective isolation of the analyte from interfering substances. helsinki.firsc.org The choice of sample preparation technique is crucial for achieving high recovery rates, minimizing matrix effects, and ensuring the sensitivity and reliability of subsequent analyses. sepscience.com

Solid-Phase Extraction (SPE) is a widely utilized technique for the cleanup and concentration of steroids from biological samples. thermofisher.comnih.gov It offers advantages over liquid-liquid extraction by using smaller solvent volumes and being more amenable to automation. nih.gov The principle of SPE involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent, while impurities are washed away. The purified analyte is then eluted with a small volume of a different solvent. thermofisher.com

For steroid analysis, reversed-phase SPE cartridges, such as those with C18 (octadecyl) bonded silica (B1680970), are commonly employed due to the hydrophobic nature of these compounds. nih.govcornell.edu The selection of the appropriate sorbent is critical for optimal performance. rsc.org Polymer-based sorbents are also used and can offer different selectivity.

A typical SPE protocol for steroid extraction from a biological fluid involves the following steps:

Conditioning: The SPE cartridge is conditioned, usually with methanol (B129727) followed by water, to activate the stationary phase. cornell.edu

Sample Loading: The pre-treated biological sample (e.g., plasma diluted with water) is loaded onto the cartridge. chromatographyonline.com

Washing: The cartridge is washed with a weak solvent to remove hydrophilic impurities and other interfering substances. labrulez.com

Elution: The target analyte, this compound, is eluted from the cartridge using a strong, non-polar organic solvent. cornell.edu

The choice of solvents for each step is crucial and is optimized to ensure maximum recovery of the analyte and efficient removal of matrix components. labrulez.com

Table 1: Example of a Solid-Phase Extraction Protocol for Steroids

StepProcedurePurpose
ConditioningPass 3 mL of methanol, followed by 3 mL of water through the C18 cartridge. cornell.eduTo activate the sorbent for analyte retention.
Sample LoadingSlowly pass the pre-treated sample (e.g., diluted serum) through the cartridge. cornell.eduTo adsorb the analyte onto the stationary phase.
WashingPass 1 mL of a 5% methanol/water solution through the cartridge. cornell.eduTo remove interfering substances.
ElutionElute the analyte with 1 mL of acetonitrile (B52724)/water (50/50). cornell.eduTo recover the purified analyte.

Liquid-Liquid Extraction (LLE) is a traditional and effective method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. helsinki.finih.gov For the extraction of this compound from aqueous biological fluids like plasma or urine, a water-immiscible organic solvent is used to extract the relatively non-polar steroid. rsc.orgaustinpublishinggroup.com

Commonly used organic solvents for steroid extraction include methyl tert-butyl ether (MTBE), ethyl acetate (B1210297), and dichloromethane. researchgate.netspringernature.com The efficiency of the extraction depends on the partition coefficient of the analyte in the chosen solvent system. LLE can be a robust technique but may be more labor-intensive and generate more organic waste compared to SPE. helsinki.finih.gov Supported Liquid Extraction (SLE) is a modern alternative that combines the principles of LLE with the format of SPE, offering high analyte recoveries without the formation of emulsions. chromatographyonline.comchromatographyonline.com

Table 2: Comparison of Common Solvents for Liquid-Liquid Extraction of Steroids

SolventProperties and Applications
Methyl tert-butyl ether (MTBE)Widely used for the extraction of a broad range of steroids from serum and plasma. springernature.com
Ethyl acetateEffective for extracting steroids and can be used in methods for determining low steroid levels. researchgate.net
DichloromethaneUsed as an elution solvent in Supported Liquid Extraction (SLE) protocols for steroids. chromatographyonline.comchromatographyonline.com

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization is often employed to enhance its volatility for Gas Chromatography (GC) analysis or to improve its ionization efficiency for Mass Spectrometry (MS) detection. nih.govgoogle.com

In GC-MS analysis of steroids, derivatization is essential to create thermally stable and volatile compounds. restek.com Common derivatization agents for hydroxyl groups in steroids include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which form trimethylsilyl (B98337) (TMS) ethers. mdpi.com For keto groups, methoximation using reagents like methoxylamine HCl is often performed prior to silylation to prevent enol formation. restek.com

For LC-MS, derivatization can significantly enhance the sensitivity of detection by introducing a readily ionizable group into the molecule. nih.govnih.gov For example, reagents like 2-hydrazino-1-methylpyridine (HMP) can react with keto-steroids to form derivatives that show much greater signal response in electrospray ionization (ESI)-MS. semanticscholar.org Hydroxylamine derivatization has also been shown to improve the ionization efficiency of various steroid hormones. nih.gov

Table 3: Common Derivatization Reagents for Steroid Analysis

ReagentTarget Functional GroupAnalytical TechniquePurpose
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)HydroxylGC-MSIncreases volatility and thermal stability. mdpi.com
Methoxylamine HClKetoGC-MSPrevents enolization and improves chromatographic peak shape. restek.com
2-hydrazino-1-methylpyridine (HMP)KetoLC-MS/MSEnhances ionization efficiency and detection sensitivity. semanticscholar.org
HydroxylamineKetoLC-MS/MSImproves ionization efficiency for various steroid types. nih.govresearchgate.net

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry, coupled with a chromatographic separation technique, is the gold standard for the definitive identification and quantification of steroid hormones due to its high sensitivity and specificity. austinpublishinggroup.com

GC-MS has historically been a powerful tool for comprehensive steroid profiling. daneshyari.comnih.gov The technique separates volatile compounds in a gaseous mobile phase. For steroid analysis, this requires a derivatization step to make the analytes, including this compound, sufficiently volatile and thermally stable. restek.com Following separation on a capillary column, the analytes are ionized, typically by electron ionization (EI), and the resulting ions are separated by their mass-to-charge ratio.

GC-MS provides excellent chromatographic resolution, which is advantageous for separating isomeric compounds. daneshyari.com While LC-MS/MS has become more prevalent for targeted quantification, GC-MS remains a valuable discovery tool for identifying novel metabolites and for comprehensive profiling of the steroid metabolome. daneshyari.com The use of tandem mass spectrometry (GC-MS/MS) can further enhance specificity and sensitivity. mdpi.comchromatographytoday.com

Table 4: Typical Parameters for GC-MS Analysis of Steroids

ParameterDescription
ColumnFused silica capillary column, often with a non-polar stationary phase like DB-1 or similar. chromatographytoday.com
Carrier GasHelium is commonly used. mdpi.com
Temperature ProgramA temperature gradient is used to elute compounds with a wide range of boiling points, often reaching over 300°C for derivatized steroids. restek.com
Ionization ModeElectron Ionization (EI) is standard, though Negative Ion Chemical Ionization (NICI) can offer higher sensitivity for certain derivatives. chromatographytoday.com
DetectionFull scan for profiling or Selected Ion Monitoring (SIM) for targeted quantification. Tandem MS (MS/MS) for enhanced specificity.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for the quantitative analysis of steroid hormones in many clinical and research laboratories. austinpublishinggroup.comspringernature.com It offers high throughput, sensitivity, and specificity without the need for derivatization for many steroids. nih.gov Ultra-High Performance Liquid Chromatography (UHPLC) systems, which use columns with smaller particle sizes, provide even faster analysis times and improved resolution compared to conventional HPLC. researchgate.netnih.gov

In LC-MS/MS, steroids are separated on a reversed-phase column (e.g., C18) and then ionized, most commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). springernature.comnih.govsigmaaldrich.com Tandem mass spectrometry is then used for detection, typically in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte, fragmenting it, and then monitoring a specific product ion. This process provides a high degree of specificity and reduces background noise. nih.gov

The development of UHPLC-MS/MS methods is particularly important for separating isomeric hydroxylated metabolites of testosterone (B1683101), ensuring accurate quantification without interference from structurally similar compounds. nih.gov

Table 5: Key Features of LC-MS/MS and UHPLC-MS/MS for Hydroxylated Testosterone Analysis

ParameterDescription
ChromatographyUHPLC for rapid separation (often under 5 minutes) and high resolution of isomers. researchgate.netnih.gov
ColumnReversed-phase columns, such as Acquity UPLC C18, are frequently used. nih.govnih.govsigmaaldrich.com
Mobile PhaseTypically a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. nih.govsigmaaldrich.com
IonizationPositive mode Electrospray Ionization (ESI+) is common for testosterone and its metabolites. nih.govnih.gov
Detection ModeMultiple Reaction Monitoring (MRM) for high specificity and sensitivity in quantification. nih.gov
SensitivityLimits of quantification can reach the low ng/mL to pg/mL range, depending on the specific method and analyte. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate and precise mass measurements, making it invaluable for the identification and quantification of complex molecules like this compound. measurlabs.com Unlike unit resolution mass spectrometry, HRMS can determine the elemental and isotopic composition of a sample with high precision. measurlabs.com This capability is crucial for distinguishing between compounds with very similar molecular weights, a common challenge in steroid analysis due to the prevalence of isomers and isobars.

The primary applications of HRMS in this compound research include:

Accurate Mass Measurement: Determining the exact molecular mass of this compound and its metabolites, which facilitates unambiguous formula confirmation.

Isomer Differentiation: Assisting in the differentiation of this compound from its structural isomers, which may have identical nominal masses but slightly different exact masses.

Metabolite Identification: Identifying unknown metabolites of this compound by determining their elemental composition from accurate mass data.

The high selectivity and accuracy of HRMS reduce the likelihood of false-positive results that can arise from isobaric interferences, a common issue in complex biological matrices. measurlabs.commdpi.com

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that adds another dimension of separation to traditional mass spectrometry, proving particularly useful for the analysis of structurally similar compounds like steroid isomers. nih.govnih.gov IMS separates ions in the gas phase based on their size, shape, and charge, providing a measure known as the collision cross-section (CCS). mdpi.comcleancompetition.org This CCS value is a characteristic physical property of an ion and can be used to distinguish between isomers that have the same mass-to-charge ratio (m/z) and are therefore indistinguishable by mass spectrometry alone. nih.govcleancompetition.org

Key research findings and applications of IMS-MS in steroid analysis relevant to this compound include:

Isomer Separation: IMS-MS has demonstrated its utility in separating various steroid hormone isomers, including glucocorticoids. fit.edu This capability is directly applicable to separating this compound from other hydroxylated testosterone isomers.

Enhanced Identification Confidence: The combination of retention time from LC, CCS from IMS, and m/z from MS provides three complementary parameters for analyte identification, leading to greater confidence. nih.govnih.gov

Database Development: Researchers are developing databases of CCS values for various steroids, which will aid in the identification of known and potentially new designer anabolic steroids in anti-doping applications. cleancompetition.org

Different types of ion mobility instrumentation, such as drift tube ion mobility spectrometry (DTIMS) and traveling wave ion mobility spectrometry (TWIMS), have been successfully used for steroid analysis. nih.gov The development of high-resolution ion mobility instruments further promises to improve the separation of challenging isomers. fit.edu

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of this compound, providing the necessary separation from other endogenous steroids and metabolites present in biological samples. The choice of technique depends on the required resolution, sensitivity, and throughput.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) has been a cornerstone for the separation and quantification of hydroxylated testosterone metabolites for decades. nih.govnih.gov The technique utilizes a liquid mobile phase to separate components of a mixture as they pass through a column packed with a solid stationary phase. mdpi.com For steroid analysis, reversed-phase HPLC is the most common approach, typically employing a C18 (octadecyl silica) stationary phase. nih.govmdpi.com

Several HPLC methods have been developed to resolve multiple testosterone metabolites simultaneously. One method uses a simple linear gradient of methanol in water to separate 15 different steroid metabolites, with detection via UV at 247 nm. nih.gov This method reports a limit of detection (LOD) of 1 pmol and a limit of quantitation (LOQ) of 4 pmol on-column, demonstrating good sensitivity. nih.gov Another rapid HPLC method uses a linear gradient of a tetrahydrofuran-acetonitrile-water mixture to achieve the separation of eight testosterone metabolites within a 15-minute run time. nih.gov

The table below summarizes key parameters from published HPLC methods for hydroxytestosterone metabolites.

ParameterMethod 1 Details nih.govMethod 2 Details nih.govMethod 3 Details oup.com
ColumnSupelcosil LC-18Hypersil BDS C18 (10 cm x 0.46 cm)Zorbax Eclipse XDB-C18 (5 µm, 250 x 4.6 mm)
Mobile PhaseLinear gradient of 10%-60% methanol in waterLinear gradient of tetrahydrofuran-acetonitrile-waterMixtures of acetonitrile, methanol, and water
DetectionUV at 247 nmUVUV at 254 nm
Run TimeNot specified15 minutesNot specified
Key FeatureFlat baseline improves robustness and simplifies quantification.Rapid screening of testosterone hydroxylase activity.Well-resolved peaks for 10 testosterone metabolite standards.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, greater sensitivity, and much faster analysis times. researchgate.netunito.it These improvements are achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher operating pressures. phenomenex.com

UHPLC is frequently coupled with mass spectrometry (UHPLC-MS/MS), creating a highly sensitive and specific platform for steroid profiling. unito.itbham.ac.uk This combination is considered the gold standard for the quantification of steroid hormones in clinical and research settings. mdpi.comlcms.cz A rapid and sensitive UHPLC-MS/MS method was developed to simultaneously quantify seven monohydroxyl testosterone metabolites, resolving all of them within a 2.5-minute timeframe. researchgate.net Another UHPLC-MS/MS method allows for the simultaneous measurement of up to 27 endogenous steroids in serum, including various androgen metabolites, demonstrating the power of this technique for comprehensive steroid profiling. unito.it

The key advantages of UHPLC for this compound research include:

Speed: Analysis times can be reduced to a few minutes, significantly increasing sample throughput. researchgate.netbham.ac.uk

Resolution: The high efficiency of UHPLC columns allows for better separation of closely related compounds, including isomers. phenomenex.com

Sensitivity: Sharper and narrower peaks lead to improved signal-to-noise ratios and lower detection limits. phenomenex.com

The development of UHPLC-HRMS methods further combines the high separation power of UHPLC with the high mass accuracy of HRMS, providing a state-of-the-art tool for steroid analysis. nih.gov

Thin-Layer Chromatography (TLC) and Paper Chromatography (Early Methods)

Before the advent of HPLC and other modern techniques, paper chromatography and Thin-Layer Chromatography (TLC) were the primary methods for steroid separation. nih.govactascientific.com While now largely superseded for quantitative analysis, they remain useful for simple, low-cost qualitative assessments. nih.govanalis.com.my

Paper Chromatography works on the principle of partition chromatography, where the components of a mixture are separated based on their differential partitioning between a stationary phase (typically water adsorbed onto cellulose (B213188) paper) and a mobile liquid phase that moves over the paper. nih.govactascientific.com This technique was instrumental in the early days of steroid research for isolating hormones from biological extracts. nih.gov

Thin-Layer Chromatography (TLC) operates on a similar principle but uses a thin layer of an adsorbent material, such as silica gel or alumina, coated onto a flat carrier like a glass plate. actascientific.com Separation can occur via adsorption, partition, or a combination of both. analis.com.my TLC offers several advantages over paper chromatography, including faster run times, better resolution, and a wider choice of stationary phases. analis.com.my High-Performance TLC (HPTLC) uses plates with smaller, more uniform particles, providing improved resolution and sensitivity, with detection limits for some steroids reaching the picogram to nanogram range per spot. nih.gov HPTLC systems have been developed for the quantitative determination of various androgens and their metabolites. nih.gov

While these methods are less common in advanced this compound research today, their historical significance is notable, and they can still serve as a preliminary screening tool. nih.govanalis.com.my

Immunoassays in Research (Specificity and Cross-Reactivity Considerations)

Immunoassays are widely used in clinical laboratories for measuring steroid hormones due to their high throughput and ease of automation. nih.govresearchgate.net These methods rely on the specific binding of an antibody to the target analyte (e.g., testosterone). However, a significant limitation of immunoassays in steroid research is the potential for cross-reactivity. lcms.czresearchgate.net

Cross-reactivity occurs when the antibody binds not only to the intended target hormone but also to other structurally similar molecules. nih.gov Since steroids share a common core structure, antibodies developed against one steroid can often recognize and bind to other related steroids and their metabolites. researchgate.net This is a major concern for the accurate measurement of this compound, as it is structurally very similar to testosterone, dihydrotestosterone (B1667394), and other androgen metabolites.

Key considerations regarding immunoassays for steroid research include:

Structural Similarity: Compounds with high structural similarity to the target hormone are most likely to cause interference. nih.gov For a testosterone immunoassay, various anabolic steroids and endogenous metabolites have been shown to cross-react. nih.govspringermedizin.de

Inaccurate Quantification: Cross-reactivity can lead to an overestimation of the true concentration of the target analyte, resulting in clinically misleading data. nih.govresearchgate.net This is particularly problematic when measuring low-concentration analytes in the presence of high concentrations of cross-reacting substances.

Lack of Specificity: Immunoassays for cortisol, for example, are known to suffer from cross-reactivity with metabolites like cortisone (B1669442) and 11-deoxycortisol. researchgate.net A similar lack of specificity can be expected for testosterone immunoassays when analyzing samples containing a mixture of androgen metabolites.

The table below provides examples of cross-reactivity observed in a commercial testosterone immunoassay, highlighting the potential for interference from other structurally related steroids.

Compound% Cross-Reactivity nih.govspringermedizin.dePotential for Interference
Boldenone≥ 5%High
19-Norclostebol≥ 5%High
Methyltestosterone≥ 5%High
Norethindrone≥ 5%High
11β-Hydroxytestosterone≥ 5%High

Due to these specificity issues, mass spectrometry-based methods like LC-MS/MS are now considered the gold standard for the accurate quantification of individual steroid hormones, including this compound, as they can chromatographically separate and specifically detect each compound without interference from related structures. lcms.czresearchgate.net

Radioimmunoassay (RIA)

Radioimmunoassay (RIA) is a highly sensitive and specific immunochemical technique that has been widely used for the quantification of steroid hormones. The principle of RIA is based on the competitive binding of a radiolabeled antigen (tracer) and an unlabeled antigen (from the sample or standard) to a limited number of specific antibody binding sites. The concentration of the target analyte in a sample is determined by measuring the radioactivity of the bound fraction and comparing it to a standard curve.

While specific RIA kits developed exclusively for this compound are not commonly reported in the literature, the methodology can be adapted for its measurement. This typically involves:

Antibody Production: Raising polyclonal or monoclonal antibodies with high affinity and specificity for this compound. This is a critical step, as the antibody's ability to distinguish this compound from other structurally related steroids, such as testosterone and other hydroxylated metabolites, will largely determine the assay's specificity.

Radiolabeled Tracer: Synthesizing a radiolabeled form of this compound, typically using isotopes like tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I).

Assay Development: Optimizing assay conditions, including incubation times, temperatures, and separation techniques to distinguish between antibody-bound and free radiolabeled antigen.

Given the structural similarity to other steroids, any RIA method intended for this compound quantification would require rigorous validation to assess its cross-reactivity with other endogenous steroids. For instance, studies developing RIAs for similar compounds like 18-hydroxycorticosterone (B144385) have detailed the production of specific antisera and characterized their cross-reactivity with a panel of related steroids. A similar approach would be essential for a dedicated this compound RIA.

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is another powerful immunoassay technique used for the quantification of a wide range of analytes, including steroid hormones. ELISA offers several advantages over RIA, including the avoidance of radioactive materials, a longer shelf-life of reagents, and the potential for high-throughput analysis using microtiter plates. The most common format for steroid hormone analysis is the competitive ELISA.

In a competitive ELISA for this compound:

A known amount of this compound is pre-coated onto the wells of a microtiter plate.

The sample or standard containing unknown amounts of this compound is added to the wells along with a specific primary antibody.

The this compound in the sample competes with the coated this compound for binding to the limited amount of primary antibody.

After an incubation period, the unbound components are washed away.

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.

Following another incubation and washing step, a substrate is added that is converted by the enzyme into a colored product.

The intensity of the color is inversely proportional to the concentration of this compound in the sample, which is determined by comparison to a standard curve.

Similar to RIA, the availability of commercial ELISA kits specifically for this compound is limited. Therefore, researchers may need to develop and validate their own assays, with the specificity of the antibody being a paramount concern. The development of ELISAs for other steroids has shown that high specificity can be achieved, but cross-reactivity with related compounds must be thoroughly evaluated.

Interactive Table: Comparison of RIA and ELISA for Steroid Analysis

FeatureRadioimmunoassay (RIA)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Competitive binding with a radiolabeled antigenCompetitive binding with an enzyme-labeled component
Detection RadioactivityColorimetric or fluorometric signal
Sensitivity HighHigh
Specificity Dependent on antibody qualityDependent on antibody quality
Safety Requires handling of radioactive materialsNo radioactive hazards
Throughput Can be automated, but generally lower than ELISAHigh-throughput with microtiter plates
Cost Can be expensive due to radioactive waste disposalGenerally more cost-effective

Method Validation for Quantitative Analysis in Research

The validation of any analytical method is critical to ensure the reliability and accuracy of the obtained results. For the quantitative analysis of this compound, a comprehensive validation process must be undertaken, adhering to established guidelines for bioanalytical method validation.

Sensitivity, Specificity, and Accuracy

Sensitivity: The sensitivity of an analytical method is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. For steroid metabolites, which can be present at very low concentrations, high sensitivity is crucial. For instance, in the development of mass spectrometry methods for other hydroxylated testosterone metabolites, LOQs in the low ng/mL range have been achieved.

Specificity: Specificity is the ability of the method to measure the analyte of interest (this compound) accurately and exclusively in the presence of other components in the sample matrix, such as other structurally related steroids. For immunoassays, specificity is primarily determined by the cross-reactivity of the antibody. For chromatographic methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), specificity is achieved through the unique retention time of the analyte and its specific mass-to-charge ratio transitions.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples with known concentrations of this compound and calculating the percentage of recovery. The accuracy should be evaluated at multiple concentration levels across the calibration range. For bioanalytical methods, accuracy within ±15% of the nominal value is generally considered acceptable, except at the LOQ where it can be ±20%.

Table: Key Validation Parameters

ParameterDescription
Sensitivity The lowest concentration of an analyte that can be reliably detected (LOD) and quantified (LOQ).
Specificity The ability to differentiate and quantify the analyte in the presence of other components.
Accuracy The closeness of the measured value to the true value.

Matrix Effects and Internal Standards

Matrix Effects: Biological samples are complex matrices containing numerous endogenous substances that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods, or non-specific binding in immunoassays. These "matrix effects" can significantly impact the accuracy and precision of the results. The evaluation of matrix effects is a critical component of method validation. It is often assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

Internal Standards: To compensate for variability during sample preparation and analysis, including matrix effects, an internal standard (IS) is crucial for quantitative analysis, particularly in LC-MS/MS methods. An ideal internal standard is a compound that is structurally and physicochemically similar to the analyte but can be distinguished from it by the detector. For mass spectrometry, stable isotope-labeled (SIL) internal standards (e.g., ¹³C- or ²H-labeled this compound) are considered the gold standard. These SIL-IS have nearly identical chromatographic behavior and ionization efficiency to the unlabeled analyte, allowing for accurate correction of any analyte loss during sample processing and for variations in instrument response. The choice of internal standard can significantly affect the results of LC-MS/MS assays for steroids.

Structural Elucidation and Synthetic Chemistry Approaches in Research

De Novo Synthesis Methodologies for Research Standards and Labeled Analogs

The generation of 18-hydroxytestosterone for research purposes is not a trivial task and typically involves multi-step chemical synthesis. While a specific, detailed de novo synthesis pathway for this compound is not widely published, synthetic strategies can be inferred from methodologies used for other 18-hydroxylated steroids, such as 18-hydroxycortisol. A common approach involves the functionalization of the C-18 angular methyl group of a suitable steroid precursor. nih.gov

One plausible synthetic route could start from a more readily available steroid like testosterone (B1683101) or androstenedione. The key challenge is the selective introduction of a hydroxyl group at the C-18 position, a non-activated carbon atom. This often requires advanced synthetic methods, such as remote functionalization reactions. For instance, a Barton-type reaction could be employed, where a nitrite (B80452) ester formed at a nearby hydroxyl group (e.g., 11β-hydroxy) is photolyzed to generate a radical that can abstract a hydrogen atom from the C-18 methyl group, which is then trapped to introduce a functional group that can be converted to a hydroxyl group. nih.gov

The synthesis of isotopically labeled analogs, crucial for quantitative studies using mass spectrometry, involves incorporating heavy isotopes like Deuterium (²H), Carbon-13 (¹³C), or Oxygen-18 (¹⁸O). For ¹⁸O-labeling, a common method involves the Mitsunobu esterification of an alcohol with a carboxylic acid containing ¹⁸O, followed by hydrolysis to yield the ¹⁸O-labeled alcohol. This general procedure could be adapted in the final steps of a synthesis to produce [¹⁸O]-18-hydroxytestosterone.

Enzymatic synthesis also presents a viable route. Specific cytochrome P450 enzymes are known to hydroxylate steroids at various positions. mdpi.com For instance, aldosterone (B195564) synthase can convert 18-hydroxydeoxycorticosterone to 18-hydroxycorticosterone (B144385). nih.gov Identifying or engineering a specific P450 enzyme that can selectively hydroxylate testosterone at the C-18 position would provide a highly efficient and stereospecific method for producing the research standard.

Stereochemical Considerations in Synthesis

The introduction of a hydroxyl group at the C-18 position transforms the prochiral methyl group into a new stereocenter (CH₂OH). Therefore, the synthesis of this compound must be stereoselective to produce the correct and biologically relevant isomer. The steroid backbone itself contains multiple chiral centers, and the orientation of the new C-18 hydroxyl group relative to the rest of the molecule is critical.

In chemical synthesis, achieving the desired stereochemistry depends on the chosen reaction. Radical-mediated reactions, like the Barton reaction, often proceed through intermediates where the stereochemistry can be controlled by the conformation of the steroid nucleus. The approach of the reacting species is often sterically hindered on one face of the molecule, leading to a preference for one stereoisomer.

Enzymatic synthesis is inherently stereospecific. Enzymes are chiral catalysts that bind the substrate in a highly specific orientation within the active site, ensuring that the chemical transformation occurs at a precise location and with a specific stereochemical outcome. If a suitable enzyme is used for the C-18 hydroxylation, it would be expected to produce a single stereoisomer. The characterization techniques described below are essential to confirm that the synthesis has yielded the desired stereoisomer.

Spectroscopic Characterization for Structural Confirmation (Beyond Basic Identification)

Once synthesized, the definitive identification and structural confirmation of this compound require a combination of spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement.

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules like this compound. Both ¹H and ¹³C NMR provide a wealth of information. nih.govnih.gov

In ¹³C NMR, the carbon of the C-18 methyl group would be replaced by a signal for the C-18 methylene (B1212753) carbon, appearing significantly downfield in the range of δ 60-70 ppm. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity. iosrjournals.org

Table 1: Predicted ¹H NMR Spectral Features for this compound (based on 18-hydroxydihydrotestosterone data) This table is interactive. Sort by clicking the headers.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Key Diagnostic Feature
C-18 H₂ ~ 3.9 Multiplet Appearance of carbinol protons, replacing the C-18 methyl singlet. researchgate.netresearchgate.net
C-19 H₃ ~ 1.2 Singlet Angular methyl group protons.
C-17 H ~ 3.7 Triplet Proton adjacent to the C-17 hydroxyl group.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands confirming its key structural components. vscht.czlibretexts.org Based on the known spectra of testosterone and general IR absorption tables, the expected frequencies can be predicted. nist.govlibretexts.org

The most prominent bands would include a strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups (at C-17 and C-18). pressbooks.pub A strong, sharp peak would be observed around 1665 cm⁻¹ due to the C=O stretching of the α,β-unsaturated ketone in the A-ring. vscht.cz The C=C double bond stretch of this system would appear around 1615 cm⁻¹. libretexts.org Additionally, C-H stretching vibrations from the steroid backbone would be visible just below 3000 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for this compound This table is interactive. Sort by clicking the headers.

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH) O-H Stretch 3200 - 3600 Strong, Broad
Ketone (C=O) C=O Stretch ~ 1665 Strong, Sharp
Alkene (C=C) C=C Stretch ~ 1615 Medium

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure, including its absolute stereochemistry. This technique involves diffracting X-rays off a single, high-quality crystal of the compound. While this would be the ultimate method for confirming the structure of a synthetic standard, there are no publicly available crystal structures of this compound or its direct derivatives as of this writing.

However, the crystal structures of numerous other testosterone derivatives have been determined, providing a solid framework for understanding the general conformation of the steroid nucleus. researchgate.net If a crystal structure for an this compound derivative were to be obtained, it would precisely define the bond lengths, bond angles, and the stereochemical orientation of the C-18 hydroxymethyl group relative to the A, B, C, and D rings of the steroid.

Derivatization for Enhanced Research Utility

In many research applications, particularly for quantitative analysis in biological matrices like plasma or urine, this compound is chemically modified in a process called derivatization. This is done to improve its analytical properties for techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of the steroid. diva-portal.org The hydroxyl groups at C-17 and C-18 are primary targets for this process. Silylation, using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common method. brjac.com.br This reaction replaces the acidic protons of the hydroxyl groups with bulky, non-polar trimethylsilyl (B98337) (TMS) groups, creating a less polar and more volatile derivative that is suitable for GC analysis.

For LC-MS, derivatization is not always necessary but can be used to significantly enhance the ionization efficiency of the molecule, thereby improving the sensitivity of the analysis. nih.gov The hydroxyl groups can be esterified with reagents that contain a readily ionizable moiety. Picolinic acid is a widely used derivatizing agent for hydroxysteroids. researchgate.netvnu.edu.vn It reacts with the hydroxyl groups to form picolinoyl esters. researchgate.netnih.gov The pyridine (B92270) nitrogen in the picolinoyl group is easily protonated, leading to a strong signal in positive mode electrospray ionization (ESI), which allows for detection at very low concentrations.

Regulation of 18 Hydroxytestosterone Levels and Metabolic Flux

Endocrine Feedback Loops and Control Mechanisms

While direct feedback loops exclusively governing 18-hydroxytestosterone have not been extensively elucidated, its regulation is intrinsically linked to the control of aldosterone (B195564) synthase (CYP11B2), the enzyme responsible for its production. The expression and activity of CYP11B2 are primarily controlled by the renin-angiotensin-aldosterone system (RAAS) and plasma potassium levels, with secondary modulation by adrenocorticotropic hormone (ACTH). nih.govoup.commdpi.commdpi.com

The RAAS plays a pivotal role in regulating blood pressure and fluid balance. In response to low blood pressure or low sodium levels, the kidneys release renin, initiating a cascade that results in the formation of angiotensin II. Angiotensin II is a potent stimulator of CYP11B2 gene expression, thereby increasing the synthesis of aldosterone and, consequently, this compound. nih.govahajournals.org This stimulation is mediated through the activation of intracellular signaling pathways involving calcium ions. nih.gov

Elevated plasma potassium levels also directly stimulate the transcription of the CYP11B2 gene and subsequent enzyme activity. oup.commdpi.comresearchgate.net This provides a direct mechanism for the adrenal cortex to respond to changes in electrolyte balance. The signaling pathways activated by both angiotensin II and potassium converge on common cis-elements within the promoter region of the CYP11B2 gene, indicating a coordinated regulation of its expression. nih.gov

The role of ACTH in the regulation of CYP11B2 is more complex. While acute ACTH stimulation can lead to an increase in the expression of CYP11B2 in certain central nervous system regions, chronic ACTH exposure has been shown to decrease its expression in the adrenal glands. nih.govfrontiersin.org This suggests a transient and tissue-specific influence of ACTH on this compound synthesis.

It is important to note that the regulation of CYP11B2 is primarily geared towards maintaining aldosterone homeostasis. The synthesis of this compound is, therefore, a consequence of this regulation, and its levels are likely to fluctuate in response to the same physiological signals that control aldosterone production.

RegulatorEffect on CYP11B2 ExpressionPrimary Signaling Pathway
Angiotensin IIStimulation nih.govahajournals.orgIncreased intracellular calcium nih.gov
Potassium (K+)Stimulation oup.commdpi.comIncreased intracellular calcium oup.com
ACTH (Acute)Stimulation (in CNS) nih.govcAMP-dependent pathways oup.com
ACTH (Chronic)Inhibition (in adrenal glands) nih.gov-
Low Salt DietStimulation (via Angiotensin II) mdpi.comahajournals.org-

Genetic Polymorphisms Affecting Enzyme Activity and Levels

Genetic variations within the CYP11B2 gene can significantly impact the activity of aldosterone synthase, leading to altered levels of its steroid products, including this compound. Several single nucleotide polymorphisms (SNPs) in the CYP11B2 gene have been identified and studied for their association with various endocrine and cardiovascular conditions. nih.govmedlineplus.gov

Mutations in the CYP11B2 gene can lead to aldosterone synthase deficiency, a condition characterized by impaired aldosterone production. medlineplus.govnih.gov Depending on the nature of the mutation, the 18-hydroxylase activity of the enzyme can be affected, which would consequently impact the synthesis of this compound. For instance, in corticosterone (B1669441) methyloxidase deficiency type I, there is a deficiency of 18-hydroxycorticosterone (B144385), while in type II, it is overproduced, indicating that different mutations can have varied effects on the 18-hydroxylation step. wikipedia.org

Polymorphisms in the promoter region of CYP11B2 can also influence its expression. These variations can affect the binding of transcription factors, leading to either increased or decreased gene transcription and, consequently, altered enzyme levels. manchester.ac.uk While much of the research on CYP11B2 polymorphisms has focused on their impact on aldosterone levels and hypertension, it is plausible that these genetic variants would similarly affect this compound concentrations.

A study investigating patients with increased urinary excretion of 18-hydroxycortisol, another product of CYP11B2 activity, identified several molecular variants in the CYP11B2 gene. nih.gov Although a direct causal link to the increased 18-hydroxycortisol levels was not definitively established in that study, it highlights the potential for genetic variations in CYP11B2 to alter the production of 18-hydroxylated steroids.

GeneType of VariationPotential Effect on this compound Levels
CYP11B2Mutations causing aldosterone synthase deficiency medlineplus.govnih.govPotentially decreased
CYP11B2Promoter polymorphisms manchester.ac.ukVariable (increased or decreased)
CYP11B2Specific variants associated with altered 18-hydroxycortisol nih.govPotentially altered

Environmental and Lifestyle Influences on Biosynthesis/Metabolism (Research Models)

Research models have demonstrated that various environmental and lifestyle factors can influence the biosynthesis and metabolism of steroid hormones, including those produced by CYP11B2. These external factors can modulate enzyme activity and gene expression, thereby affecting the levels of this compound.

Environmental Chemicals:

Certain environmental contaminants have been shown to act as endocrine-disrupting chemicals (EDCs), interfering with steroidogenesis. For example, in vitro studies using human adrenocortical cells have shown that perfluoroalkyl substances (PFAS), such as PFOA and PFOS, can significantly enhance the expression of the CYP11B2 gene and increase aldosterone secretion. nih.gov This suggests a potential for these widespread environmental pollutants to also elevate this compound levels.

Similarly, exposure to the plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP) has been shown to alter adrenal steroidogenesis in animal models. frontiersin.orgresearchgate.net In utero exposure to DEHP in rats led to decreased aldosterone levels in adult offspring, indicating a long-term impact on adrenal function. frontiersin.org Such alterations in the steroidogenic pathway could also affect the production of this compound.

Dietary Factors:

Diet can have a modulatory effect on sex hormone levels, although the direct impact on this compound is not well-defined. Studies in men have shown that dietary composition, such as fat and fiber intake, does not appear to have a strong short-term effect on circulating testosterone (B1683101) concentrations. nih.gov However, long-term dietary patterns, like a vegan diet, have been associated with slight increases in testosterone. nih.gov Calorie restriction in men has been linked to lower total and free testosterone levels. nih.gov Given that testosterone is a precursor for this compound, these dietary influences on testosterone could indirectly affect its 18-hydroxylated metabolite. Furthermore, dietary sodium intake is a key regulator of the renin-angiotensin system, and a low-salt diet would be expected to increase CYP11B2 expression and, consequently, this compound synthesis. mdpi.comahajournals.org

Physical Activity:

Physical exercise is known to acutely influence hormone levels. Moderate to high-intensity exercise can lead to a temporary increase in testosterone levels. nih.govnm.orgmdpi.com This acute rise in the precursor substrate could potentially lead to a transient increase in this compound production. However, overtraining can have the opposite effect, leading to a decrease in testosterone levels. nm.org The long-term effects of regular physical activity on basal this compound levels are not yet established.

FactorResearch Model/Study TypeObserved Effect on Steroidogenesis/Hormone LevelsPotential Implication for this compound
Perfluoroalkyl substances (PFAS)In vitro (human adrenocortical cells) nih.govIncreased CYP11B2 expression and aldosterone secretion nih.govPotential for increased levels
Di(2-ethylhexyl) phthalate (DEHP)In vivo (rats) frontiersin.orgDecreased aldosterone levels in adult offspring after in utero exposure frontiersin.orgPotential for decreased levels
Low Salt DietHuman and animal studies mdpi.comahajournals.orgIncreased renin-angiotensin activity and CYP11B2 expression mdpi.comahajournals.orgLikely to increase levels
High-Intensity ExerciseHuman studies nih.govnm.orgAcute increase in testosterone levels nih.govnm.orgPotential for transient increase
OvertrainingHuman studies nm.orgDecreased testosterone levels nm.orgPotential for decreased levels

Comparative Biochemistry and Evolutionary Perspectives

Evolutionary Significance of Steroid 18-Hydroxylation

The evolutionary emergence of steroid 18-hydroxylation is intrinsically linked to the development of the mineralocorticoid system and the synthesis of aldosterone (B195564). This capability was a critical physiological adaptation that facilitated the transition of vertebrates from aquatic to terrestrial environments by enabling precise regulation of salt and water balance.

The molecular basis for this evolutionary step was a gene duplication event involving an ancestral CYP11B gene. This duplication gave rise to two separate genes, CYP11B1 and CYP11B2, which subsequently diverged in function. nih.govnih.gov

CYP11B1 evolved to specialize as an 11β-hydroxylase, a crucial enzyme in the glucocorticoid pathway responsible for converting 11-deoxycortisol to cortisol (or 11-deoxycorticosterone to corticosterone). Its expression is primarily localized to the adrenal zona fasciculata and is regulated by adrenocorticotropic hormone (ACTH). nih.gov

CYP11B2 acquired additional enzymatic activities, namely 18-hydroxylase and 18-oxidase (also known as corticosterone (B1669441) methyloxidase) functions. wikipedia.org This trifunctional enzyme, aldosterone synthase, is responsible for the complete synthesis of aldosterone from 11-deoxycorticosterone. Its expression is confined to the zona glomerulosa and is regulated by the renin-angiotensin system and potassium levels. nih.gov

This functional separation allowed for the independent regulation of glucocorticoid and mineralocorticoid pathways. Glucocorticoids (like cortisol) are primarily involved in regulating metabolism and stress responses, while mineralocorticoids (aldosterone) are dedicated to managing electrolyte and water homeostasis. Without this divergence, any stimulus for aldosterone production (e.g., dehydration) would have also led to an increase in glucocorticoids, and vice versa, which would be physiologically inefficient and potentially detrimental.

The appearance of a distinct aldosterone synthase enzyme is observed at a key point in vertebrate evolution. Evidence suggests that the evolution of aldosterone synthase occurred in lungfish, which are considered forerunners of terrestrial vertebrates. nih.gov This timing supports the hypothesis that the sophisticated control over sodium retention afforded by aldosterone was a prerequisite for life on land. The 18-hydroxylation step is the key chemical modification that imparts potent mineralocorticoid activity to the steroid molecule, making the evolution of this enzymatic function a landmark event in vertebrate history.

Utilization of Animal Models in 18-Hydroxytestosterone Research

Research into the function of 18-hydroxylated steroids, including this compound, relies heavily on animal models. These models are indispensable for studying the physiological roles of the enzymes that perform 18-hydroxylation, primarily aldosterone synthase (CYP11B2).

Murine Models (Mouse and Rat): Rodents, particularly mice, are the most extensively used models due to the availability of advanced genetic engineering techniques.

Aldosterone Synthase Knockout (AS-/-) Mouse: The Cyp11b2 knockout mouse is a cornerstone model in this field. nih.gov These animals are genetically incapable of producing aldosterone, allowing researchers to study the consequences of its absence on blood pressure, electrolyte balance, and renal and cardiovascular function. nih.gov By studying the complete absence of the enzyme, insights can be gained into all of its functions, including its minor activities like the 18-hydroxylation of testosterone (B1683101).

Transgenic Models: Mice overexpressing Cyp11b2 have been developed to model conditions of aldosterone excess (hyperaldosteronism). oup.comahajournals.org Furthermore, double-transgenic rats (dTG) that overexpress human renin and angiotensinogen (B3276523) serve as a robust model of hypertension and associated cardiac and renal damage, where the role of aldosterone is central. nih.gov

A significant limitation of rodent models is that their primary glucocorticoid is corticosterone, not cortisol as in humans. mdpi.com This is due to a lack of the CYP17A1 enzyme in their adrenal glands. This difference in the steroidogenic background can affect the interpretation of results and their direct translation to human physiology. nih.gov

Non-human Primates: Monkeys are used in pharmacological studies to assess the efficacy and selectivity of aldosterone synthase inhibitors. nih.gov Their steroidogenic profile is much more similar to that of humans, including the production of cortisol. However, ethical considerations and higher costs limit their widespread use.

Other Models: Historically, tissues from other species have provided foundational knowledge. For example, the bullfrog interrenal gland was instrumental in early studies characterizing the enzymes of the aldosterone biosynthesis pathway, including the oxidation of the C-18 angular methyl group. nih.gov

The following table provides a summary of key animal models used in research relevant to steroid 18-hydroxylation.

Animal ModelKey CharacteristicsPrimary Research ApplicationReferences
Mouse (Wild-Type)Produces corticosterone; has both Cyp11b1 and Cyp11b2 genes.Basic physiology; comparison for knockout/transgenic models. oup.comahajournals.org
Cyp11b2 Knockout MouseGenetically deficient in aldosterone synthase; cannot produce aldosterone.Studying the physiological role of aldosterone in regulating blood pressure and electrolyte balance. nih.gov
Double-Transgenic RatOverexpresses human renin and angiotensinogen, leading to severe hypertension.Investigating cardiorenal damage from aldosterone excess and testing therapeutic inhibitors. nih.gov
Monkey (e.g., Cynomolgus)Produces cortisol; steroidogenesis is highly similar to humans.Preclinical pharmacological testing of aldosterone synthase inhibitors. nih.gov
Bullfrog (Rana catesbeiana)Adrenal (interrenal) tissue has a potent corticosterone methyl oxidase system.Early biochemical characterization of the 18-hydroxylation and 18-oxidation reactions. nih.gov

Compound Name Index

Compound Name
11-Deoxycorticosterone
11-Deoxycortisol
11β-Hydroxytestosterone
This compound
6β-Hydroxytestosterone
Adrenocorticotropic hormone (ACTH)
Aldosterone
Androgen
Corticosterone
Cortisol
Mineralocorticoid
Potassium
Renin
Testosterone
Enzyme/Protein Name
11β-hydroxylase
Aldosterone synthase
Angiotensinogen
Corticosterone methyloxidase
CYP11B1
CYP11B2
CYP17A1
Cytochrome P450 (CYP)
Glucocorticoid
Renin

Future Directions and Unanswered Questions in 18 Hydroxytestosterone Research

Elucidation of Novel Endogenous Biological Roles and Mechanisms

The most fundamental unanswered question is the precise biological role of 18-Hydroxytestosterone in the human body. Foundational, yet dated, research from 1963 provides the only known characterization of its activity. oup.com This study demonstrated that this compound possesses mineralocorticoid antagonist properties while exhibiting significantly diminished androgenic and myotrophic (muscle-building) effects compared to testosterone (B1683101) propionate. oup.com

Specifically, the study found that this compound could counteract the sodium-retaining and potassium-excreting effects of mineralocorticoids like deoxycorticosterone acetate (B1210297) (DCA), suggesting it acts as a specific antagonist at the mineralocorticoid receptor. oup.com However, its androgenic and anabolic activities were estimated to be only about 2-3% of those of testosterone propionate. oup.com

Biological ActivityFindingRelative Potency (vs. Testosterone Propionate)
Mineralocorticoid EffectsAntagonist of DCA-induced sodium retentionNot Applicable
Androgenic ActivityMinimal effects on seminal vesicle and ventral prostate weight~0.02 - 0.03x
Myotrophic ActivityMinimal effect on levator ani muscle weight~0.02 - 0.03x

Future research must validate these early findings using modern molecular techniques and determine if this compound is produced endogenously in physiologically relevant concentrations. A key area of investigation will be the aldosterone (B195564) synthase enzyme (encoded by the CYP11B2 gene), which is responsible for the 18-hydroxylation of corticosterone (B1669441) to produce aldosterone. wikipedia.orgmedlineplus.govmedlineplus.gov Elucidating whether testosterone is a natural substrate for this enzyme is a critical first step in understanding the potential for endogenous this compound production and its subsequent biological actions.

Discovery of Unidentified Metabolic Pathways and Metabolites

The metabolic fate of this compound is entirely unknown. The primary unanswered question is its very existence as a natural metabolite. The enzyme aldosterone synthase (CYP11B2) is the most likely candidate for its biosynthesis, as it catalyzes the 18-hydroxylation of other steroids. genecards.orgwikigenes.org However, studies have shown that testosterone can inhibit aldosterone synthase activity, which complicates the picture and raises questions about whether it can also serve as a substrate. nih.govresearchgate.net

Should endogenous production be confirmed, future research must focus on:

Identifying the primary biosynthetic enzyme(s): Confirming the role of CYP11B2 or identifying other cytochrome P450 enzymes capable of 18-hydroxylating testosterone.

Characterizing downstream metabolites: Determining how this compound is further metabolized and cleared from the body. This includes identifying potential phase I (e.g., oxidation, reduction) and phase II (e.g., glucuronidation, sulfation) metabolic products.

Investigating tissue specificity: Determining in which tissues (e.g., adrenal glands, gonads, liver) these metabolic pathways are active.

The study of related 18-hydroxylated steroids, such as 18-hydroxycorticosterone (B144385), which serves as an intermediate in the synthesis of aldosterone, may provide a roadmap for discovering the potential metabolic pathways of this compound. nih.govwikipedia.org

Advanced Enzymatic Engineering Applications

The scarcity of this compound for research purposes presents a significant barrier to its study. Advanced enzymatic engineering offers a promising future direction to overcome this limitation. Cytochrome P450 monooxygenases, such as aldosterone synthase, are prime targets for engineering due to their role in site-selective steroid hydroxylation. wikigenes.org

Future research in this area should focus on:

Substrate Specificity Engineering: Modifying the active site of CYP11B2 or other suitable P450 enzymes to enhance their affinity and catalytic efficiency for testosterone as a substrate, thereby enabling the specific and high-yield production of this compound.

Whole-Cell Biocatalyst Development: Creating microbial systems (e.g., engineered bacteria or yeast) that express the modified enzyme. These whole-cell systems can provide a cost-effective and scalable method for producing this compound for research applications.

Such engineered enzymes would not only provide a sustainable source of the compound but could also be used to generate novel hydroxylated steroid derivatives for pharmacological screening.

Development of High-Throughput Screening Assays for Research

To accelerate the investigation of this compound's biological role and the factors that regulate its potential production, the development of high-throughput screening (HTS) assays is essential. malvernpanalytical.comdanaher.com HTS allows for the rapid testing of large chemical libraries to identify molecules that interact with a specific biological target or pathway. nih.govupenn.edu

Key unanswered questions that can be addressed with future HTS development include:

What compounds inhibit or enhance the enzymatic synthesis of this compound?

What molecules bind to the same receptors as this compound and either mimic (agonists) or block (antagonists) its effects?

Future efforts should be directed toward creating HTS platforms such as:

Enzyme-Based Assays: Developing biochemical assays using purified, potentially engineered, CYP11B2 to screen for inhibitors of this compound production. nih.gov

Cell-Based Reporter Assays: Engineering cell lines that express the mineralocorticoid receptor and a reporter gene. These cells could be used to screen for compounds that modulate receptor activity in a manner similar to this compound.

These assays would be invaluable tools for identifying research probes and potential therapeutic leads related to the this compound pathway.

Integration with Multi-Omics Data (e.g., Metabolomics, Proteomics)

Currently, this compound is a ghost in the machine of multi-omics data; it is not included in standard steroid panels for metabolomics and its influence on proteomics and transcriptomics is unknown. Integrating this compound into systems biology approaches is a critical future direction. nih.gov

The primary goals of this integration would be:

Metabolomics: To develop sensitive mass spectrometry-based methods to screen for this compound and its potential metabolites in biological fluids (e.g., blood, urine). This would definitively answer the question of its endogenous presence and allow for correlation with various physiological and pathological states.

Proteomics and Transcriptomics: Once its endogenous role is established, these techniques can be used to understand how this compound influences cellular function. For instance, researchers could identify which proteins and genes are up- or down-regulated in cells or tissues exposed to the steroid, providing clues to its mechanism of action.

Combining these datasets will provide a holistic view of this compound's role in biology, moving beyond a single pathway to a network-level understanding. mdpi.com

Novel Synthetic Routes for Research Probes

While a synthesis for this compound was developed in the early 1960s, modern organic chemistry provides opportunities for more efficient and versatile synthetic routes. oup.com The development of novel synthetic methods is crucial for producing not just the compound itself, but also the specialized tools needed to study it.

Future synthetic chemistry efforts should aim to:

Improve Synthesis Efficiency: Develop shorter, higher-yielding, and more cost-effective total synthesis routes.

Create Labeled Analogs: Synthesize isotopically labeled versions of this compound (e.g., with deuterium, carbon-13) for use as internal standards in mass spectrometry, enabling accurate quantification in biological samples. nih.gov

Develop Molecular Probes: Synthesize fluorescently or radioactively labeled probes, or photoaffinity labels, to study receptor binding, cellular uptake, and the identification of interacting proteins.

The strategies used for synthesizing other functionalized steroids, such as 1β-Hydroxytestosterone or 18-hydroxycortisol, could serve as a template for these future endeavors. chemrxiv.orgnih.gov

Role in Inter-Steroid Crosstalk and Pathways

The interplay between different steroid hormone pathways is a key aspect of endocrine regulation. nih.govnih.gov The potential position of this compound at the intersection of androgen and mineralocorticoid pathways is a fascinating and completely unexplored area of research.

Several studies have shown that testosterone directly inhibits the activity of aldosterone synthase (CYP11B2), the final enzyme in the aldosterone synthesis pathway. nih.govresearchgate.netnih.gov This established interaction represents a point of crosstalk between the primary male androgen and the main regulator of salt balance. The key unanswered question is whether the formation of this compound is a part of this interaction.

Q & A

Basic Research Questions

Q. What experimental methodologies are used to study the biosynthesis of 18-Hydroxytestosterone in human tissues?

  • Methodological Answer : Biosynthesis studies often involve incubating testosterone with microsomal fractions (e.g., 105,000 × g microsomes from human fetal liver) followed by separation via thin-layer chromatography (TLC) and identification using gas chromatography-mass spectrometry (GC-MS) . Researchers should validate compound identity by matching retention times and mass spectra to reference standards. Controls should include blank incubations without substrates to rule out endogenous interference.

Q. How can researchers validate the presence of this compound in biological samples?

  • Methodological Answer : Analytical validation typically employs TLC for preliminary separation, followed by GC-MS for structural confirmation. For quantification, high-performance liquid chromatography (HPLC) coupled with UV detection (λmax ~229 nm for similar steroids) or immunoassays (e.g., ELISA) can be used. Ensure calibration curves are constructed using certified reference standards (purity ≥97%) and include controls for matrix effects .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA HCS guidelines: use PPE (gloves, lab coats), avoid inhalation of dust via fume hoods, and ensure proper ventilation. Contaminated materials must be decontaminated before disposal. Stability studies indicate no decomposition under recommended storage (-20°C), but thermal degradation products (e.g., carbon monoxide) should be monitored .

Advanced Research Questions

Q. How can experimental models address discrepancies in this compound’s mineralocorticoid antagonism between in vitro and in vivo studies?

  • Methodological Answer : Use adrenalectomized rat models to isolate mineralocorticoid effects. Subcutaneous administration of this compound (in corn oil) allows direct comparison with parenteral spironolactone. Measure urinary Na/K ratios via flame photometry and apply statistical models (e.g., Student’s t-test for significance, Irwin’s method for potency comparisons) to reconcile in vitro receptor-binding assays with in vivo outcomes .

Q. What strategies optimize reproducibility in synthesizing and characterizing this compound derivatives?

  • Methodological Answer : Document synthetic routes (e.g., conessine-derived 18-oxygenation) in detail, including reaction conditions (solvents, catalysts, temperatures). Characterize products using nuclear magnetic resonance (NMR) for structural elucidation and HPLC for purity assessment. Report melting points (Tfus) and enthalpy of fusion (ΔfusH) for crystalline forms, referencing NIST standards .

Q. How should researchers design studies to investigate this compound’s competitive binding with other steroids?

  • Methodological Answer : Use radiolabeled ligands in competitive binding assays with mineralocorticoid receptors. Control for nonspecific binding via excess unlabeled ligands. Analyze data using Scatchard plots to determine binding affinity (Kd) and capacity. For in vivo relevance, pair these assays with dose-response studies in adrenalectomized models .

Data Analysis and Reporting

Q. How to statistically analyze conflicting data on this compound’s androgenic activity?

  • Methodological Answer : Apply ANOVA to compare treatment groups (e.g., seminal vesicle weights in castrated rats) and post-hoc tests (e.g., Tukey’s HSD) to identify specific differences. Report effect sizes and confidence intervals to contextualize biological significance. Pre-register hypotheses to distinguish预设 analyses from exploratory findings .

Q. What are best practices for reporting this compound research in compliance with journal guidelines?

  • Methodological Answer : Follow Beilstein Journal protocols: describe experimental methods in sufficient detail for replication (e.g., microsome isolation procedures, GC-MS parameters). Place raw data (e.g., urinary electrolyte tables) in supplementary materials. Use IUPAC nomenclature and avoid abbreviations like "18-OH-T" without definition .

Tables for Key Methodological Parameters

Parameter Recommended Method Reference
Structural IdentificationGC-MS (matching retention time, spectra)
QuantificationHPLC-UV (λmax 229 nm)
In Vivo Efficacy TestingAdrenalectomized rat urinary Na/K ratios
Safety MonitoringOSHA HCS-compliant PPE and ventilation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.